molecular formula C7H7ClF3IN2 B1483661 1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092225-53-9

1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483661
CAS RN: 2092225-53-9
M. Wt: 338.49 g/mol
InChI Key: QHMDLXKDOIKGML-UHFFFAOYSA-N
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Description

“1-(2-chloroethyl)-3-(trifluoromethyl)benzene”, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research . This compound is widely used in the synthesis of various organic compounds and has potential applications in the field of medicine.


Synthesis Analysis

While specific synthesis methods for “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” are not available, similar compounds are often synthesized through various methods including substitution, selective reduction, N-acylation, cyclization, esterification, nitro-reduction, N-dihydroxyethylation, chlorination, and acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the presence of a benzene ring with various substituents. The InChI Code for “1-(2-chloroethyl)-3-(trifluoromethyl)benzene” is 1S/C9H8ClF3/c10-5-4-7-2-1-3-8 (6-7)9 (11,12)13/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

Compounds similar to “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” often undergo various chemical reactions. For instance, the presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloroethyl)-3-(trifluoromethyl)benzene” include a molecular weight of 208.61 g/mol .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are a significant class of compounds with a wide range of biological activities. The compound can be utilized in the synthesis of thiophene derivatives through heterocyclization reactions. These derivatives have been studied extensively for their potential as biologically active molecules, particularly in medicinal chemistry .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives, which can be synthesized from pyrazole compounds, are known to act as corrosion inhibitors. This application is crucial for protecting materials and infrastructure in harsh chemical environments .

Organic Semiconductors

The advancement of organic semiconductors is another area where thiophene-based molecules, potentially synthesized from pyrazole compounds, play a prominent role. They are essential for developing next-generation electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules, derivable from pyrazole compounds, are used in the fabrication of OFETs. These transistors are key components in various electronic devices, offering the advantage of flexibility over traditional silicon-based transistors .

Organic Light-Emitting Diodes (OLEDs)

The compound can contribute to the production of OLEDs through its role in the synthesis of thiophene derivatives. OLED technology is widely used in display and lighting systems due to its efficiency and quality .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Pyrazole compounds are precursors in the synthesis of these biologically active thiophene derivatives .

Synthesis Methods

Various synthesis methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, can be applied to pyrazole compounds to create thiophene derivatives. These methods are significant for the production of compounds with diverse properties .

Voltage-Gated Sodium Channel Blockers

Pyrazole derivatives are used in the development of voltage-gated sodium channel blockers. These blockers have applications in medical treatments, such as local anesthetics used in dental procedures .

Mechanism of Action

While the specific mechanism of action for “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, similar compounds often involve the “Leuckart-type reaction” .

Future Directions

While specific future directions for “1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” are not available, similar compounds often have potential applications in the field of medicine, scientific research, and other areas of human development .

properties

IUPAC Name

1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3IN2/c1-4-5(12)6(7(9,10)11)13-14(4)3-2-8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMDLXKDOIKGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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